molecular formula C9H6BrF3N2O3 B14593636 N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide CAS No. 61390-95-2

N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide

Cat. No.: B14593636
CAS No.: 61390-95-2
M. Wt: 327.05 g/mol
InChI Key: SSUMYOSHMVPVIQ-UHFFFAOYSA-N
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Description

N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide is a chemical compound known for its unique structure and properties It consists of a bromomethyl group, a nitrophenyl group, and a trifluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide typically involves a multi-step process. One common method starts with the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . The resulting product is then subjected to further reactions to introduce the trifluoroacetamide group. The bromination step often employs N-bromosuccinimide as the brominating agent in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Solvents such as acetone, dichloromethane, and acetonitrile are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction of the nitro group can produce amine derivatives.

Scientific Research Applications

N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoroacetamide group can influence the compound’s solubility and stability, affecting its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide is unique due to the presence of all three functional groups (bromomethyl, nitrophenyl, and trifluoroacetamide) in a single molecule

Properties

CAS No.

61390-95-2

Molecular Formula

C9H6BrF3N2O3

Molecular Weight

327.05 g/mol

IUPAC Name

N-[4-(bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H6BrF3N2O3/c10-4-5-1-2-6(3-7(5)15(17)18)14-8(16)9(11,12)13/h1-3H,4H2,(H,14,16)

InChI Key

SSUMYOSHMVPVIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(F)(F)F)[N+](=O)[O-])CBr

Origin of Product

United States

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